
Gypsogenin
概要
説明
ジプソゲニンは、特に抗がん研究においてその潜在的な治療特性のために注目を集めているペンタシクリックトリテルペノイド化合物です。これは、サポナリア・バッカリアなどの様々な植物種に見られるサポニンの加水分解から得られます。 ジプソゲニンは、その複雑な構造と生物活性で知られており、医薬品化学において貴重な化合物となっています .
準備方法
合成経路および反応条件: ジプソゲニンは、サポナリア・バッカリアなどの植物から得られるサポニン混合物の加水分解によって合成することができます。 このプロセスには、メタノールなどの溶媒を用いたサポニンの抽出と、ジプソゲニンを生成する加水分解が含まれます .
工業的生産方法: ジプソゲニンの工業的生産には、通常、植物源からの大規模抽出が含まれます。サポナリア・バッカリアの種子は粉砕され、ジエチルエーテルやメタノールなどの溶媒で抽出されます。 抽出されたサポニンは、次に加水分解されてジプソゲニンを生成します .
化学反応の分析
反応の種類: ジプソゲニンは、酸化、還元、置換などの様々な化学反応を受けます。 これらの反応は、多くの場合、その官能基を修飾し、その生物活性を高めるために用いられます .
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬は、ジプソゲニンの酸化に使用でき、酸化誘導体の生成につながります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムは、一般的に還元剤として使用され、ジプソゲニンを還元型に変換します。
主要な生成物: これらの反応から生成される主要な生成物には、酸化、還元、および置換されたジプソゲニンの誘導体が含まれ、それぞれ異なる生物活性を示します .
4. 科学研究への応用
ジプソゲニンは、幅広い科学研究への応用があります。
化学: これは、強化された特性を持つ新規誘導体の合成のためのリード化合物として役立ちます。
生物学: ジプソゲニンとその誘導体は、アポトーシスや細胞周期調節を含む細胞プロセスに対する影響について研究されています。
科学的研究の応用
Anti-Cancer Properties
Gypsogenin and its derivatives have been extensively studied for their anti-cancer effects. Recent research highlights the following key findings:
- Cytotoxic Activity : this compound exhibits notable cytotoxicity against various human tumor cell lines. A study synthesized thirty-two this compound derivatives, which showed improved anti-cancer activity compared to the parent compound, with many derivatives demonstrating low micromolar IC50 values against cancer cells .
- Mechanisms of Action : this compound triggers apoptosis in cancer cells through multiple pathways. For instance, certain derivatives were shown to induce cell cycle arrest in the S phase and activate apoptotic pathways, leading to significant increases in apoptosis ratios in treated cells .
- Inhibition of Tumor Growth : In vivo studies using mouse models have demonstrated that this compound can inhibit the growth and metastasis of tumors. For example, a study on Lewis lung cancer models indicated that this compound significantly reduced tumor weight and lung metastasis compared to control groups . The mechanism was linked to the inhibition of angiogenesis and modulation of apoptosis-related proteins such as Bcl-2 and Bax .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound derivatives is crucial for developing more effective anti-cancer agents. Modifications at specific functional groups have been shown to enhance biological activity:
- Functional Group Modifications : Research indicates that introducing amide groups at the C-28 position and various substituents at the C-23 position can significantly improve anti-cancer efficacy . The structure-activity relationship studies are essential for guiding future drug design efforts.
Antimicrobial and Other Biological Activities
Besides its anti-cancer properties, this compound also exhibits antimicrobial activity. Studies have reported its effectiveness against various pathogens, indicating potential applications in treating infections alongside cancer therapies .
Case Studies and Experimental Evidence
Several case studies provide insight into the therapeutic potential of this compound:
作用機序
ジプソゲニンは、複数の分子標的と経路を通じてその効果を発揮します。それは、腫瘍血管新生を阻害し、がん細胞のアポトーシスを誘導することが示されています。 主な分子標的には、ジプソゲニンによってダウンレギュレートされる変異型P53と血管内皮増殖因子(VEGF)が含まれます . この化合物はまた、細胞膜を破壊し、透過性と細胞死の増加につながります .
6. 類似の化合物との比較
ジプソゲニンは、オレアノール酸、グリチルリチン酸、ウルソール酸、ベチュリン酸、セラストロルなどの化合物を含むペンタシクリックトリテルペン類ファミリーの一部です . これらの化合物と比較して、ジプソゲニンは、抗がん研究において価値のある候補とする独自の構造的特徴と生物活性を持ちます。 複数の分子標的と経路を調節する能力は、他のトリテルペン類とは異なります .
類似の化合物:
- オレアノール酸
- グリチルリチン酸
- ウルソール酸
- ベチュリン酸
- セラストロル
ジプソゲニンのユニークな特性と多様な用途により、様々な科学分野において重要な化合物となっています。特に抗がん療法におけるその可能性は、医薬品化学および医薬品開発におけるその重要性を強調しています。
類似化合物との比較
- Oleanolic acid
- Glycyrrhetinic acid
- Ursolic acid
- Betulinic acid
- Celastrol
Gypsogenin’s unique properties and diverse applications make it a compound of significant interest in various scientific fields. Its potential in anti-cancer therapy, in particular, highlights its importance in medicinal chemistry and drug development.
生物活性
Gypsogenin is a naturally occurring pentacyclic triterpene saponin derived from the roots of Gypsophila paniculata, commonly known as Baby's Breath. This compound has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cytotoxicity against various human cancer cell lines. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Cytotoxic Effects
Recent studies have demonstrated that this compound exhibits significant cytotoxic properties against several human cancer cell lines. The effectiveness of this compound can be quantified using the IC50 metric, which indicates the concentration required to inhibit cell growth by 50%. The following table summarizes the IC50 values for this compound across different cell lines:
Cell Line | IC50 (µM) |
---|---|
HT-29 | 10.4 |
Saos-2 | 7.8 |
HeLa | 22.4 |
LOVO | >30 |
HepG2 | 10.0 |
SKOV3 | 9.7 |
These results indicate that this compound is particularly effective against Saos-2 cells, with an IC50 value of 7.8 µM, suggesting a strong potential for further investigation in therapeutic applications targeting osteosarcoma and other malignancies .
The cytotoxic effects of this compound are believed to be mediated through multiple mechanisms, including apoptosis induction and cell cycle arrest. Research indicates that saponins, including this compound, can disrupt cellular membranes and interfere with intracellular signaling pathways crucial for cell survival . Specifically, this compound's interaction with membrane components may enhance the efficacy of certain chemotherapeutic agents by increasing their uptake into cancer cells.
Case Studies
A notable study investigated the combination of this compound with targeted toxins in cancer therapy. The research demonstrated that when combined with epidermal growth factor (EGF)-targeted toxins, this compound significantly increased the cytotoxicity of these agents against EGFR-expressing tumors. This synergistic effect could potentially allow for lower doses of toxins while maintaining therapeutic efficacy, thereby reducing side effects associated with high-dose treatments .
Comparative Analysis with Other Saponins
To contextualize the biological activity of this compound, it is beneficial to compare its cytotoxic effects with those of other well-studied saponins:
Saponin | Source | IC50 (µM) - HeLa | IC50 (µM) - MCF-7 |
---|---|---|---|
This compound | Gypsophila paniculata | 22.4 | N/A |
Diosgenin | Dioscorea spp. | 15.0 | 20.0 |
Ginsenoside Rk1 | Panax ginseng | 37.0 | 20.0 |
This comparison illustrates that while this compound shows moderate cytotoxicity in HeLa cells, other saponins like diosgenin exhibit comparable or superior effects in different cancer cell lines .
特性
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-10-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,18,20-23,32H,8-17H2,1-6H3,(H,33,34)/t20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHCWDVPABYZMC-MYPRUECHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026577 | |
Record name | (3beta,4alpha)-3-Hydroxy-23-oxoolean-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
639-14-5 | |
Record name | Gypsogenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=639-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gypsogenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000639145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3beta,4alpha)-3-Hydroxy-23-oxoolean-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3β,4α)-3-hydroxy-23-oxoolean-12-en-28-oic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GYPSOGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A9SGC905J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。